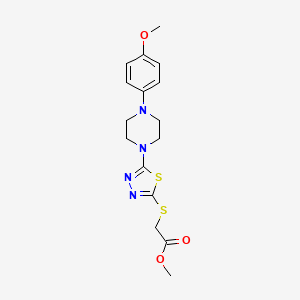

Methyl 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves a multi-step protocol. For example, a compound with a 1,2,4-triazole and piperazine structure was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H, and 13C NMR experiments .Molecular Structure Analysis

The molecular structure of similar compounds is typically confirmed using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include aminomethylation reactions . For instance, a compound was obtained in good yield by aminomethylation reaction of a 1,2,4-triazole derivative with a bromophenyl piperazine and formaldehyde .Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of novel compounds containing the 1,3,4-thiadiazole amide and piperazine structures, including variations similar to the chemical , has been a significant area of research. These compounds are synthesized through various chemical reactions, starting from base materials such as aminothiourea and carbon disulfide, and characterized using techniques like NMR, IR, ESI-MS, and elemental analysis. Such compounds have shown promising inhibitory effects against specific pathogens and demonstrated potential antiviral activity against tobacco mosaic virus at certain concentrations (Xia, 2015).

Biological Activities

The exploration of biological activities is a significant application area. Compounds synthesized from 1,3,4-thiadiazole with piperazine moieties have been evaluated for their potential antibacterial, antifungal, and nematicidal activities. For instance, certain derivatives have shown excellent antibacterial and antifungal activities, surpassing standard drugs in some cases. Additionally, novel oxadiazole derivatives containing the 1,3,4-thiadiazole amide group have been synthesized, revealing good nematicidal activity against specific nematodes, highlighting their potential as lead compounds for nematicide development (Liu et al., 2022).

Antimicrobial and Anticancer Potential

The antimicrobial activities of synthesized derivatives have been a focal point, with several compounds demonstrating significant effects against a variety of microorganisms. Some compounds have been found to possess both antibacterial and antifungal spectra, indicating their potential as broad-spectrum antimicrobial agents. Furthermore, the anticancer potential of these derivatives, especially against specific cancer cell lines, has been explored, revealing promising results that warrant further investigation (Sharma, Kumar, & Pathak, 2014).

Mécanisme D'action

Target of action

Compounds containing a piperazine moiety, like the one in “Methyl 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate”, are known to interact with various targets in the body. For instance, some piperazine derivatives have been found to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis .

Mode of action

The interaction of these compounds with their targets often involves binding to the active site of the enzyme or receptor, which can inhibit the enzyme’s activity or modulate the receptor’s function .

Biochemical pathways

The inhibition of acetylcholinesterase by piperazine derivatives can increase acetylcholine levels, affecting various biochemical pathways related to cholinergic transmission .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure. Piperazine derivatives, for example, are generally well absorbed and distributed in the body .

Result of action

The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. In the case of acetylcholinesterase inhibitors, the increased acetylcholine levels can enhance cholinergic transmission .

Safety and Hazards

Orientations Futures

The future directions for research on similar compounds often involve further exploration of their potential therapeutic effects. For instance, compounds with a 1,2,4-triazole and piperazine structure have been studied for their potential as acetylcholinesterase inhibitors, with implications for the treatment of Alzheimer’s disease .

Propriétés

IUPAC Name |

methyl 2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S2/c1-22-13-5-3-12(4-6-13)19-7-9-20(10-8-19)15-17-18-16(25-15)24-11-14(21)23-2/h3-6H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJAOSLBQYTQBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-chloro-1,3-thiazol-5-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2629935.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2629938.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2629939.png)

![3-[Bis(2-methylpropyl)amino]propanoic acid](/img/structure/B2629940.png)

![3-(3,4-dimethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2629942.png)

![6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2629943.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2629954.png)

![N-[2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2629956.png)